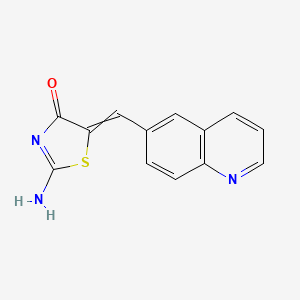
2-Amino-5-(quinolin-6-ylmethylidene)-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(quinolin-6-ylmethylidene)-1,3-thiazol-4-one is a heterocyclic compound that features a quinoline moiety linked to a thiazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(quinolin-6-ylmethylidene)-1,3-thiazol-4-one typically involves the condensation of quinoline derivatives with thiazolone precursors. One common method includes the reaction of 6-formylquinoline with 2-aminothiazole under acidic conditions to form the desired product . The reaction is often carried out in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(quinolin-6-ylmethylidene)-1,3-thiazol-4-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or halides; reactions often require catalysts or acidic/basic conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-Amino-5-(quinolin-6-ylmethylidene)-1,3-thiazol-4-one has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-5-(quinolin-6-ylmethylidene)-1,3-thiazol-4-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby modulating biological pathways . Additionally, its ability to intercalate with DNA makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(quinolin-6-ylmethylidene)-1,3-thiazole: Similar structure but lacks the carbonyl group on the thiazole ring.
2-Amino-5-(quinolin-6-ylmethylidene)-1,3-oxazole: Contains an oxazole ring instead of a thiazole ring.
2-Amino-5-(quinolin-6-ylmethylidene)-1,3-imidazole: Features an imidazole ring in place of the thiazole ring.
Uniqueness
The presence of both the quinoline and thiazolone moieties in 2-Amino-5-(quinolin-6-ylmethylidene)-1,3-thiazol-4-one imparts unique chemical and biological properties.
Properties
Molecular Formula |
C13H9N3OS |
|---|---|
Molecular Weight |
255.30 g/mol |
IUPAC Name |
2-amino-5-(quinolin-6-ylmethylidene)-1,3-thiazol-4-one |
InChI |
InChI=1S/C13H9N3OS/c14-13-16-12(17)11(18-13)7-8-3-4-10-9(6-8)2-1-5-15-10/h1-7H,(H2,14,16,17) |
InChI Key |
GWSGFSPSQGXVFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=C3C(=O)N=C(S3)N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















